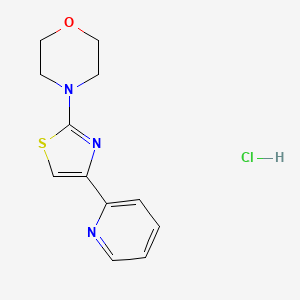
4-(4-(pyridin-2-YL)thiazol-2-YL)morpholine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-(Pyridin-2-YL)thiazol-2-YL)morpholine HCl is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Morpholine derivatives have been identified as potent and selective inhibitors of various enzymes and receptors, including phosphoinositide 3-kinase (PI3K) . These compounds have demonstrated utility in preclinical models of disease, such as xenograft models of tumor growth .
Synthesis Analysis
The synthesis of morpholine derivatives often involves cyclocondensation reactions. For instance, derivatives of 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine have been synthesized through cyclocondensation of amino-pyrimidine-thiols with α-haloketones in glacial acetic acid under reflux . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, involves a multi-step process including rearrangement, condensation, and nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can adopt a chair conformation. This structural feature is crucial for the interaction with biological targets. The morpholine ring is often linked to other heterocyclic systems, such as thiazoles, pyrimidines, and pyridines, which can influence the compound's biological activity .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including bromination, dehydration, and cyclization, which are pivotal for the synthesis of complex molecules with potential antimicrobial activity . Additionally, the reaction of morpholine derivatives with formaldehyde and acetic acid in methanol can yield substituted derivatives with potential antitubercular and antifungal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the morpholine ring and the type of heterocycles attached to it. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The crystal structure of these compounds can be characterized using techniques like X-ray diffraction, which provides insights into the conformation and intermolecular interactions within the crystal lattice .
Applications De Recherche Scientifique
Inhibition de la corrosion de l'acier doux en milieux acides
Le PTA sert d'inhibiteur de corrosion écologique pour l'acier doux dans des solutions d'acide chlorhydrique (HCl) . Son effet inhibiteur contre la corrosion de l'acier doux a été étudié en profondeur à l'aide de méthodes de perte de poids, de mesures électrochimiques et d'analyses de surface. Les principales conclusions incluent :
Synthèse d'oligosaccharides
Il est intéressant de noter que les thioglycosides de 4-(pyridin-2-yl)thiazol-2-yl dérivés du PTA peuvent servir de donneurs de glycosyle efficaces ou être désactivés par une complexation bidentate stable avec le bromure de palladium (II). Ce concept ouvre de nouvelles voies pour la synthèse d'oligosaccharides .
Mécanisme D'action
Target of Action
The primary target of 4-(4-(Pyridin-2-YL)thiazol-2-YL)morpholine hcl is mild steel, where it acts as a corrosion inhibitor . The compound has been shown to have excellent adsorption properties to metal surfaces .
Mode of Action
The compound interacts with its target (mild steel) by adhering to the metal surface, thereby inhibiting corrosion . It acts as a mixed inhibitor, meaning it reduces both the anodic and cathodic reactions of the corrosion process . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .
Pharmacokinetics
The compound’s effectiveness as a corrosion inhibitor suggests it has good stability and can maintain its protective properties over time .
Result of Action
The result of the compound’s action is the formation of a protective layer on the surface of mild steel, which significantly reduces corrosion . The maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .
Action Environment
The compound is effective in an acid medium, specifically in 1 M HCl solution . Environmental factors such as the concentration of the compound and the acidity of the environment can influence its action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Thiazole derivatives, such as 4-(4-(Pyridin-2-YL)thiazol-2-YL)morpholine HCl, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Thiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been suggested to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-(4-pyridin-2-yl-1,3-thiazol-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS.ClH/c1-2-4-13-10(3-1)11-9-17-12(14-11)15-5-7-16-8-6-15;/h1-4,9H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFKGWCVRXMDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

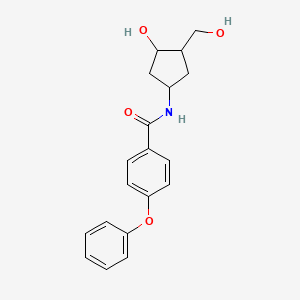
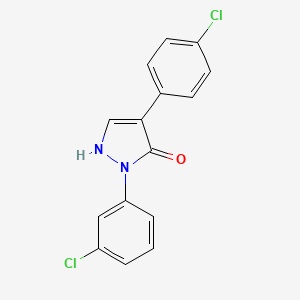


![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)
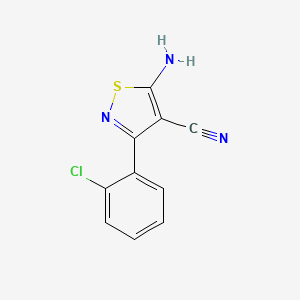
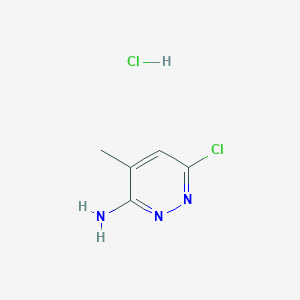
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)
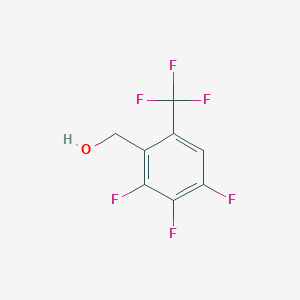
![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)